molecular formula C9H13FN2 B13044390 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13044390
M. Wt: 168.21 g/mol
InChI Key: MJCDFDBMSULHNE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is a fluorinated aromatic building block of interest in medicinal chemistry and drug discovery. The compound features a 2-fluoro-4-methylphenyl scaffold, a structure recognized in the design of various pharmaceutical intermediates and ligands . The presence of both a primary aliphatic amine and an aromatic amine on the ethane backbone provides two distinct points for chemical derivation, allowing researchers to incorporate this unit into more complex molecules. Fluorine-containing compounds are particularly valuable in research due to their potential to influence a molecule's metabolic stability, lipophilicity, and binding affinity through selective fluorine interactions . This diamine is related to other fluorinated aniline derivatives, such as 1-(3-Fluoro-4-methylphenyl)ethan-1-amine, which are offered specifically for research applications . As a chemical intermediate, it is suited for the synthesis of compounds for screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3

InChI Key

MJCDFDBMSULHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

  • Procedure: The aldehyde group of 2-fluoro-4-methylbenzaldehyde undergoes reductive amination with ammonia or ethylenediamine under controlled conditions. This involves the formation of an imine intermediate followed by reduction, typically using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • Reaction Conditions: Solvents like ethanol or methanol are commonly used, with temperature control around room temperature to 60°C to optimize yield and selectivity.

  • Outcome: This method yields the chiral diamine structure with retention of the fluorine and methyl substituents on the aromatic ring.

Halogenation and Subsequent Amination

  • Halogenation: Starting from 2-fluoro-4-methylacetophenone, selective bromination at the alpha position to the carbonyl group is achieved using N-bromosuccinimide under photochemical conditions (e.g., irradiation with a mercury lamp) in solvents like tetrachloromethane. This step introduces a bromine atom that facilitates further substitution.

  • Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or amines to introduce the diamine functionality.

  • Reaction Table Example:

Step Reagents/Conditions Yield Notes
Bromination N-Bromosuccinimide, CCl4, Hg lamp, reflux, 2 h 59% Selective alpha-bromination of acetophenone derivative
Amination Ammonia or ethylenediamine, ethanol, 20-80°C, 2-3.5 h 70-76% Conversion to diamine by nucleophilic substitution

Nitration and Reduction Route

  • Nitration: Copper(II) nitrate and trifluoroacetic anhydride in chloroform at 20-60°C are used to nitrate 1-(2-fluoro-4-methylphenyl)ethanone selectively at the 5-position on the aromatic ring, yielding 1-(2-fluoro-4-methyl-5-nitrophenyl)ethanone.

  • Reduction: The nitro group is subsequently reduced to an amine, typically using catalytic hydrogenation or chemical reducing agents, to afford the amino-substituted intermediate.

  • Final Step: Reductive amination or further amination converts the ketone to the ethane-1,2-diamine structure.

Representative Experimental Data and Yields

Preparation Step Reagents/Conditions Product Yield (%) Notes
Synthesis of 2'-fluoro-4'-methylacetophenone Pd-catalyzed coupling, toluene, 120°C, 2 h 2'-fluoro-4'-methylacetophenone (yellow oil) 59% Purified by silica gel chromatography
Bromination of acetophenone derivative N-Bromosuccinimide, CCl4, reflux, Hg lamp, 2 h Alpha-bromo-2-fluoro-4-methylacetophenone 59% Photochemical halogenation
Hydrazone formation 2,4-difluorophenyl hydrazine, sodium acetate, ethanol, 18 h Hydrazone intermediate (solid) Quantitative Precursor to diamine
Reductive amination Ethanol, NaOH 10%, room temp, 2 h 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine (yellow solid) 76% Recrystallization improves purity

Research Findings and Optimization Notes

  • Selectivity: The position of fluorine and methyl groups on the aromatic ring influences regioselectivity in halogenation and nitration steps, crucial for obtaining the correct substitution pattern.

  • Reaction Times and Temperatures: Optimal yields are obtained by balancing reaction time and temperature; excessive heating may lead to side reactions or decomposition.

  • Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is standard for isolating intermediates and final products with high purity.

  • Chirality: The (1R)-enantiomer of 1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine can be synthesized using chiral starting materials or chiral catalysts during reductive amination, which is relevant for biological activity studies.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Reductive Amination 2-fluoro-4-methylbenzaldehyde Ethylenediamine, NaBH3CN or H2/Pd Ethanol, RT-60°C, 2-18 h 70-76% Direct, stereoselective Requires careful control of reduction
Halogenation + Amination 2-fluoro-4-methylacetophenone NBS, ammonia or amines CCl4, reflux, Hg lamp; ethanol, 20-80°C ~59% (halogenation) + amination yield Good control of substitution Photochemical step needs special equipment
Nitration + Reduction 1-(2-fluoro-4-methylphenyl)ethanone Cu(NO3)2, TFAA; H2/Pd Chloroform, 20-60°C; reduction conditions Moderate Enables introduction of amino group Multi-step, purification needed

Chemical Reactions Analysis

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Aromatic Diamines

The fluorine and methyl groups on the benzene ring influence reactivity and interactions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine 2-F, 4-CH₃ on benzene 168.22 Coordination chemistry (inferred)
N¹-(4-Fluorophenyl)-1,2-ethanediamine 4-F on benzene 154.17 Intermediate in organic synthesis
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Two 4-F on benzene 266.27 Chiral ligand in asymmetric catalysis
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine 4-F, 2-CH₃ on benzene; N,N-dimethyl 210.30 Potential pharmacological activity

Key Observations :

  • Electron-withdrawing fluorine enhances stability and influences coordination with metal ions (e.g., in Pt/Cu complexes; ).

Comparison with Aliphatic Diamines

Aliphatic diamines like DETA , TETA , and PEHA () lack aromaticity but feature multiple -NH- groups. These compounds exhibit strong corrosion inhibition due to their ability to adsorb onto metal surfaces via lone-pair electrons. In contrast, 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine’s aromaticity may reduce adsorption efficiency but improve thermal stability .

Yield Comparison :

  • Substituted aromatic diamines (e.g., ) show moderate yields (61–83%) due to steric hindrance from substituents.

Reactivity in Coordination Chemistry

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can act as a bidentate ligand. Compared to N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine (a tetradentate Schiff base; ), the target compound forms simpler 1:1 metal complexes. Fluorine’s electronegativity may enhance Lewis acidity in metal centers, as observed in Pt/Cu heteronuclear complexes ().

Antimicrobial Potential

Material Science

Ethane-1,2-diamine derivatives are used in ZnO nanorod synthesis (). The aromatic substituents in the target compound may alter growth kinetics due to reduced solubility in aqueous media.

Physicochemical Properties

Property 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine N¹-(4-Fluorophenyl)-1,2-ethanediamine
Molecular Weight 168.22 154.17
Solubility (inferred) Low in water; moderate in polar solvents Higher in polar solvents
Stability Air-sensitive (primary amines) Similar sensitivity

Biological Activity

1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a methyl group on the phenyl ring, combined with an ethane-1,2-diamine moiety. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it suitable for various applications in chemical synthesis and medicinal chemistry. Its molecular formula is C10_{10}H14_{14}F1_{1}N2_{2}, indicating a relatively simple structure that allows for diverse interactions with biological targets.

The biological activity of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom is known to enhance binding affinity to certain biological targets, potentially influencing pathways related to neurotransmission and cellular metabolism. This compound may exhibit properties such as:

  • Anti-inflammatory effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
  • Antimicrobial properties : Its structure suggests potential efficacy against various pathogens.

Biological Activity Data

Research has indicated that compounds similar to 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can exhibit significant biological activities. Below is a summary of findings from various studies:

StudyBiological ActivityObservations
Enzyme inhibitionDemonstrated potential in inhibiting specific enzymes related to inflammation.
Receptor interactionShowed binding affinity towards dopamine receptors, indicating possible neuropharmacological effects.
Protein-ligand interactionsUsed in studies assessing enzyme inhibition and protein interactions.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine was evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. The results indicated that the compound could significantly reduce enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Receptor Binding

Another investigation assessed the interaction of this compound with dopamine receptors. The findings revealed that it acted as an agonist at the D3 receptor while showing minimal activity at the D2 receptor. This selectivity could make it a candidate for treating disorders related to dopamine dysregulation.

Synthesis and Applications

The synthesis of 1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethylenediamine in a solvent like ethanol or methanol. This reaction may require a catalyst to improve yield.

Applications include:

  • Pharmaceutical development : As a lead compound for designing new drugs.
  • Research tool : For studying enzyme mechanisms and receptor interactions.

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